molecular formula C15H15N3O3S B2936545 (E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide CAS No. 1808516-77-9

(E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide

Cat. No. B2936545
CAS RN: 1808516-77-9
M. Wt: 317.36
InChI Key: IEMXPOMIVLXWNP-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
BenchChem offers high-quality (E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry Synthesis

(E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide has been involved in green chemistry research. A study reports its synthesis under microwave radiation, leveraging filamentous marine and terrestrial fungi for ene-reduction, leading to a compound with an uncommon CN-bearing stereogenic center. This approach emphasizes sustainable and eco-friendly chemical processes (Jimenez et al., 2019).

Herbicidal Activity

Research into herbicidal applications has been conducted, focusing on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which exhibit potent herbicidal properties. This research suggests potential agricultural applications for compounds similar to (E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide (Wang et al., 2004).

Fluorescent Dye Synthesis

This compound has been utilized in synthesizing fluorescent dyes. Studies have described the use of related thioamides as building blocks in creating dyes with tunable color properties, potentially applicable in various scientific and industrial contexts (Witalewska et al., 2019).

Odorant Formation in Food Chemistry

It has also found applications in food chemistry, particularly in understanding key odorants formed during the thermal treatment of yeast extracts. This research provides insights into flavor development and has implications for food processing and flavor enhancement (Münch et al., 1997).

Antimicrobial and Anticancer Research

The compound's structure has been explored for antimicrobial and anticancer properties. Novel acyclic and heterocyclic dyes based on similar compounds have been synthesized and evaluated for their efficacy against various microorganisms and cancer cell lines, highlighting its potential in medical and pharmaceutical research (Shams et al., 2011).

properties

IUPAC Name

(E)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-20-6-3-5-17-14(19)11(9-16)8-12-10-18-15(22-12)13-4-2-7-21-13/h2,4,7-8,10H,3,5-6H2,1H3,(H,17,19)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMXPOMIVLXWNP-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CN=C(S1)C2=CC=CO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C(=C/C1=CN=C(S1)C2=CC=CO2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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